molecular formula C14H19ClN2O3 B7988523 benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride CAS No. 1464137-27-6

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride

Cat. No.: B7988523
CAS No.: 1464137-27-6
M. Wt: 298.76 g/mol
InChI Key: CCYRPQFFIQSESZ-UTONKHPSSA-N
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Description

®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Esterification: The ester functionality is incorporated through esterification reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester functionality may participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt: The enantiomer of the compound, which may have different biological activities.

    N-Benzylpiperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

    Amino acid esters: Compounds with similar ester functionalities and amino groups.

Uniqueness

®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYRPQFFIQSESZ-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-27-6
Record name 1-Piperidineacetic acid, 3-amino-2-oxo-, phenylmethyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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